molecular formula C19H15N3O4 B2608693 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide CAS No. 609792-19-0

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide

Cat. No.: B2608693
CAS No.: 609792-19-0
M. Wt: 349.346
InChI Key: FMDZUYBHJHLWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The resulting intermediate is then further functionalized to introduce the isoxazolylbutanamide moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzo[de]isoquinoline core using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide involves its interaction with molecular targets such as DNA and enzymes. The benzo[de]isoquinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide include other benzo[de]isoquinoline derivatives such as:

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-16(20-15-9-11-26-21-15)8-3-10-22-18(24)13-6-1-4-12-5-2-7-14(17(12)13)19(22)25/h1-2,4-7,9,11H,3,8,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDZUYBHJHLWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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